Ethyl-3-iod-5-methyl-1H-indol-2-carboxylat

Übersicht

Beschreibung

“3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole in a good yield .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the Fischer indole synthesis involves the formation of an imine and its subsequent cyclization . Other reactions include the alkylation of indole nitrogen, transesterification, and ester hydrolysis .

Wissenschaftliche Forschungsanwendungen

Synthese von Indolderivaten

Indolderivate sind in Naturprodukten und Arzneimitteln von Bedeutung . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Verbindung „Ethyl-3-iod-5-methyl-1H-indol-2-carboxylat“ könnte möglicherweise bei der Synthese verschiedener Indolderivate verwendet werden .

Behandlung von Krebszellen

Indolderivate wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Daher könnte diese Verbindung möglicherweise in der Krebsbehandlungsforschung verwendet werden .

Antimikrobielle Anwendungen

Indolderivate haben sich als wirksam gegen Mikroben erwiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte .

Behandlung verschiedener Störungen

Indolderivate wurden zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Diese Verbindung könnte möglicherweise bei der Entwicklung von Behandlungen für diese Störungen eingesetzt werden .

Biosynthese von Proteinkinase-Inhibitoren

Diese Verbindung könnte möglicherweise bei der Biosynthese von Inhibitoren von Proteinkinasen verwendet werden . Proteinkinasen sind Enzyme, die andere Proteine modifizieren, indem sie ihnen chemisch Phosphatgruppen hinzufügen. Die Hemmung dieser Enzyme kann bei der Behandlung von Krankheiten wie Krebs nützlich sein.

Herstellung von Diphenylsulfoniumyliden

Diphenylsulfoniumylide werden in der organischen Synthese verwendet . “this compound” könnte möglicherweise bei der Herstellung dieser Ylide verwendet werden .

Kreuzdehydrogenative Kupplungsreaktionen

Kreuzdehydrogenative Kupplung (CDC) ist eine Art Reaktion in der organischen Chemie, bei der eine Kohlenstoff-Kohlenstoff-Bindung durch die Kupplung zweier Kohlenwasserstofffragmente unter oxidativen Bedingungen gebildet wird . Diese Verbindung könnte möglicherweise in CDC-Reaktionen verwendet werden .

Synthese von Indirubinderivaten

Indirubin ist ein Bestandteil einer traditionellen chinesischen Medizin, die zur Behandlung chronischer Krankheiten eingesetzt wird . “this compound” könnte möglicherweise bei der Synthese von Indirubinderivaten verwendet werden .

Zukünftige Richtungen

Future directions for the research and development of “3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester” and similar compounds could involve the design and synthesis of new functionalized indoles , as well as the exploration of their potential applications in the treatment of various diseases .

Wirkmechanismus

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Target of Action

Indole derivatives in general have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of Action

Indole derivatives, in general, interact with their targets causing changes that lead to their various biological activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways depending on their specific structure and the receptors they interact with .

Result of Action

Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .

Biochemische Analyse

Biochemical Properties

3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions can lead to the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic processes . Additionally, indole derivatives have been reported to bind to multiple receptors, which can affect signaling pathways and cellular responses .

Cellular Effects

The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, they can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, they can activate or inhibit signaling pathways by binding to receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and light exposure . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and signaling processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, they can bind to intracellular proteins, influencing their localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors . Additionally, they can be targeted to other organelles, such as mitochondria, where they can influence metabolic processes and cellular energy production .

Eigenschaften

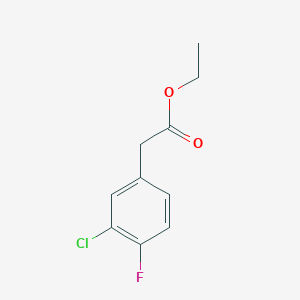

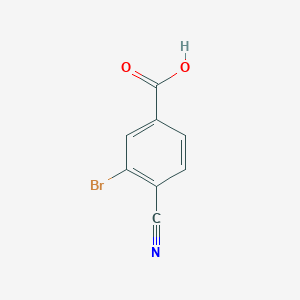

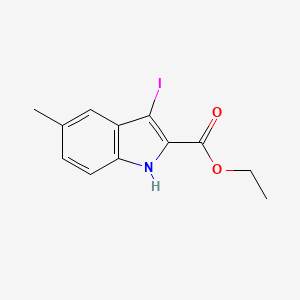

IUPAC Name |

ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUECAXYFLMFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)